2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile
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Overview
Description
2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile is a compound belonging to the nicotinonitrile family, which is known for its diverse biological and pharmacological activities This compound features a chloro group at the 2-position, a phenyl group at the 4-position, and a P-tolyl group at the 6-position on the nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile typically involves multi-component reactions. One efficient method involves the reaction of substituted aryl aldehydes, methyl ketones, malononitrile, and ammonium acetate in the presence of a catalyst such as tetrabutyl ammonium bromide (TBAB) in an aqueous medium . This method is advantageous due to its mild reaction conditions, high yield, and environmentally friendly solvent.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions on a larger scale, with optimization of reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with nucleophiles such as hydrazine hydrate, sodium azide, and urea to form hydrazino, tetrazolopyridine, and urea derivatives.
Condensation Reactions: The compound can react with active methylene compounds to form various derivatives.
Common Reagents and Conditions
Hydrazine Hydrate: Used for the formation of hydrazino derivatives.
Sodium Azide: Used for the formation of tetrazolopyridine derivatives.
Urea: Used for the formation of urea derivatives.
Major Products Formed
Hydrazino Derivatives: Formed by the reaction with hydrazine hydrate.
Tetrazolopyridine Derivatives: Formed by the reaction with sodium azide.
Urea Derivatives: Formed by the reaction with urea.
Scientific Research Applications
2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical characteristics.
Biological Research: It is used in the synthesis of various bioactive molecules that can be tested for therapeutic activities.
Mechanism of Action
The mechanism of action of 2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes and receptors involved in cancer cell proliferation. The compound’s ability to form stable complexes with these targets disrupts key cellular processes, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-phenyl-6-(P-tolyl)nicotinonitrile: Similar structure with a bromo group instead of a chloro group.
2-Bromo-4-(4-chloro-phenyl)-6-phenyl-nicotinonitrile: Contains both bromo and chloro substituents.
Uniqueness
2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloro group at the 2-position and the P-tolyl group at the 6-position differentiates it from other nicotinonitrile derivatives, making it a valuable compound for targeted research and development .
Properties
CAS No. |
38477-47-3 |
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Molecular Formula |
C19H13ClN2 |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
2-chloro-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H13ClN2/c1-13-7-9-15(10-8-13)18-11-16(14-5-3-2-4-6-14)17(12-21)19(20)22-18/h2-11H,1H3 |
InChI Key |
SFSQVWCPYZDRKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)Cl |
Origin of Product |
United States |
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